[3-(2-Fluorophenyl)propyl]amine hydrochloride
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Overview
Description
[3-(2-Fluorophenyl)propyl]amine hydrochloride is a chemical compound with the molecular formula C9H13ClFN. It is a solid substance that is often used in scientific research and industrial applications. The compound is known for its unique chemical properties, which make it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluorophenyl)propyl]amine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with nitroethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced to 2-fluoroamphetamine, which is subsequently converted to this compound through a series of chemical reactions. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and more efficient catalytic processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Fluorophenyl)propyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-fluorobenzaldehyde, while reduction can produce 2-fluoroamphetamine.
Scientific Research Applications
[3-(2-Fluorophenyl)propyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic uses, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(2-Fluorophenyl)propyl]amine hydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The specific pathways involved depend on the context of its use, such as in pharmacological studies or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)propan-2-amine hydrochloride
- [1-(4-Fluorophenyl)-3-pyrrolidinyl]methylamine hydrochloride
- 2-(4-Ethoxyphenyl)propan-2-amine hydrochloride
Uniqueness
[3-(2-Fluorophenyl)propyl]amine hydrochloride is unique due to its specific structural features, such as the position of the fluorine atom on the phenyl ring and the propylamine side chain. These structural characteristics confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSNFLXZXNPKDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.